molecular formula C19H16O6 B2698439 (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 853738-01-9

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2698439
M. Wt: 340.331
InChI Key: UQDUTJMYOZHYDZ-MFOYZWKCSA-N
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Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . The presence of the methoxy group (OCH3) and the benzylidene group (C6H5CH=) suggest that it might have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

  • Synthesis and Characterization of Zinc (II) Complexes

    • Field : Inorganic Chemistry .
    • Application : The compound is used in the synthesis of novel zinc (II) complexes .
    • Method : The compound is synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
    • Results : The synthesized complexes crystallize in the monoclinic space group with specific parameters .
  • Development of Novel UV-Filters

    • Field : Medicinal Chemistry .
    • Application : The compound is used in the development of novel UV-filters .
    • Method : The compound is synthesized and its photoprotective activity is confirmed in methanol solutions and macrogol formulations .
    • Results : The compound showed efficient UVA photoprotective activity with a UVA PF of 6.83 ± 0.05 and favorable photostability .
  • Inhibition of Tyrosinase Activity

    • Field : Biochemistry .
    • Application : A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773), has been found to inhibit mushroom tyrosinase . This is significant as tyrosinase is an enzyme that plays a key role in melanin production, and its inhibition can lead to skin-whitening effects .
    • Method : The compound was synthesized and its inhibitory potential was evaluated in vitro . The kinetic and docking studies demonstrated that MHY773 interacted with the active site of tyrosinase .
    • Results : MHY773 exhibited significant tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
  • Synthesis of Zinc (II) Complexes

    • Field : Inorganic Chemistry .
    • Application : Compounds containing 4-methoxybenzylidene moieties, similar to the one you mentioned, have been used in the synthesis of novel zinc (II) complexes .
    • Method : The compounds were synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
    • Results : The synthesized complexes crystallized in the monoclinic space group with specific parameters .
  • Inhibition of Tyrosinase Activity

    • Field : Biochemistry .
    • Application : A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773), has been found to inhibit mushroom tyrosinase . This is significant as tyrosinase is an enzyme that plays a key role in melanin production, and its inhibition can lead to skin-whitening effects .
    • Method : The compound was synthesized and its inhibitory potential was evaluated in vitro . The kinetic and docking studies demonstrated that MHY773 interacted with the active site of tyrosinase .
    • Results : MHY773 exhibited significant tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
  • Synthesis of Zinc (II) Complexes

    • Field : Inorganic Chemistry .
    • Application : Compounds containing 4-methoxybenzylidene moieties, similar to the one you mentioned, have been used in the synthesis of novel zinc (II) complexes .
    • Method : The compounds were synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
    • Results : The synthesized complexes crystallized in the monoclinic space group with specific parameters .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in various fields .

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)9-17-19(21)15-8-7-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDUTJMYOZHYDZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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